molecular formula C16H10Cl2N2O2S B10811986 1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B10811986
M. Wt: 365.2 g/mol
InChI Key: DBZOBNOZAJVOAZ-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (molecular formula: C₁₆H₁₀Cl₂N₂O₂S) features a central 1,3,4-oxadiazole ring linked to two 4-chlorophenyl groups and a sulfanyl ethanone moiety. Its crystal structure reveals dihedral angles of 6.54° and 6.94° between the chlorophenyl rings and the oxadiazole core, influencing molecular packing via C–H⋯N hydrogen bonds and van der Waals interactions (H⋯Cl, H⋯O) . Synthesized via condensation of 4-chloro-1,3,4-oxadiazole-2-thiol and 2-bromo-4′-chloroacetophenone, it exhibits a molecular ion peak at m/z 377.2 (calculated) and IR C–S vibrations at 621 cm⁻¹ .

Properties

Molecular Formula

C16H10Cl2N2O2S

Molecular Weight

365.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C16H10Cl2N2O2S/c17-12-5-1-10(2-6-12)14(21)9-23-16-20-19-15(22-16)11-3-7-13(18)8-4-11/h1-8H,9H2

InChI Key

DBZOBNOZAJVOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C16H12Cl2N2O2SC_{16}H_{12}Cl_2N_2O_2S, and its structure features a chlorophenyl group attached to an oxadiazole moiety via a sulfanyl linkage. The presence of electron-withdrawing chlorine atoms enhances its reactivity and biological potential.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit potent anticancer properties. A study highlighted that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
1MCF-70.76
2HePG-20.32
3PANC-10.11

These results demonstrate that the compound can induce apoptosis in cancer cells by activating pathways involving p53 expression and caspase-3 cleavage, leading to programmed cell death .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies suggest that compounds with similar structures exhibit activity against a range of bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus20
Escherichia coli15
Candida albicans25

These findings indicate that the sulfanyl moiety contributes to the antimicrobial efficacy by disrupting microbial cell membranes .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins.
  • Antimicrobial Activity : Disruption of microbial cell integrity and function.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • In Vivo Efficacy : A study demonstrated that administration of the compound in mice bearing tumors resulted in significant tumor regression compared to control groups.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles, indicating potential for therapeutic use.

Scientific Research Applications

Structural Characteristics

The compound is an oxadiazole derivative featuring two chlorophenyl substituents attached to a central oxadiazole thioethanone unit. The crystal structure analysis reveals specific dihedral angles between the phenyl rings and the oxadiazole ring, indicating a stable molecular conformation conducive to its biological activity .

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting potential use in developing new antimicrobial agents .
  • Antifungal Properties : The compound has shown antifungal activity, making it a candidate for treating fungal infections .
  • Anti-inflammatory Effects : It has been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Hypotensive Activity : Some studies suggest that it may have hypotensive effects, indicating potential applications in cardiovascular health management .

Synthesis and Crystallization

The synthesis of 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 4-chloro-1,3,4-oxadiazole-2-thiol with 2-bromo-4′-chloroacetophenone in the presence of triethylamine as a base. The reaction is conducted in ethanol and monitored via thin-layer chromatography (TLC). The product is purified through crystallization from methanol, yielding approximately 94% of the desired compound .

Medicinal Chemistry

Given its diverse biological activities, this compound has promising applications in medicinal chemistry:

  • Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for new drug formulations targeting infections and inflammatory diseases.
  • Pharmaceutical Research : Further studies could explore its mechanism of action and optimize its efficacy as a therapeutic agent.

Materials Science

The unique structural features of this compound may also lend themselves to applications in materials science:

  • Polymeric Materials : The incorporation of oxadiazole derivatives into polymer matrices could enhance their thermal stability and mechanical properties.
  • Nanotechnology : Potential use in the development of nanomaterials for drug delivery systems due to its favorable solubility and stability characteristics.

Case Studies

  • Antimicrobial Efficacy : In a study by Şahin et al. (2002), the compound was tested against various bacterial strains, demonstrating significant inhibition zones compared to control groups.
  • Anti-inflammatory Activity : Palaska et al. (2002) evaluated the anti-inflammatory properties using animal models, showing reduced inflammation markers after treatment with the compound.
  • Hypotensive Effects : Tyagi & Kumar (2002) conducted experiments on hypertensive rats, revealing that administration of the compound resulted in lowered blood pressure readings.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Triazole Derivatives: Compounds like 2-{4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio}-1-phenylethanone () replace oxadiazole with a triazole ring.
  • Thiadiazole Derivatives: 1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone () introduces sulfur in the heterocycle, altering electronic properties and reactivity. Thiadiazoles often exhibit lower melting points due to weaker crystal packing .

Substituent Variations

  • Methoxyphenyl vs. Chlorophenyl : In 2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) (), the methoxy group enhances electron-donating effects, shifting IR aromatic C–H stretches to 3046 cm⁻¹ and reducing molecular weight (m/z 361 vs. 377.2). This substitution may improve pharmacokinetic properties but reduce lipophilicity .
  • Bulkier Groups: 1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone () incorporates a quinoline moiety, increasing steric hindrance and molecular weight (487.0 g/mol). Such modifications can hinder enzymatic binding but enhance selectivity in biological targets .

Physicochemical and Spectroscopic Comparisons

Spectral Data

Compound IR Key Bands (cm⁻¹) Molecular Ion (m/z) Melting Point (°C)
Target Compound C–S: 621; C=N: 1564 377.2 Not reported
11a C–S: 621; Ar C–H: 3046 361 Not reported
7d (N-substituted) S=O: 1341; C=N: 1564 535 78–80
Triazole Derivative S=O: ~1340; C–F: ~1200 ~500 (estimated) Not reported

Key Observations :

  • Sulfonyl-containing derivatives (e.g., 7d) show strong S=O stretches (~1340 cm⁻¹) , absent in the target compound, indicating divergent electronic environments .
  • Higher molecular weight derivatives (e.g., 7q: 551 g/mol) exhibit reduced volatility and increased melting points due to enhanced intermolecular forces .

Insights :

  • Oxadiazole-thiol intermediates are versatile for S-alkylation, enabling diverse substitutions .
  • Triazole synthesis requires precise stoichiometry of sodium ethoxide to avoid side reactions .

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)acetohydrazide

The synthesis begins with the preparation of 2-(4-chlorophenoxy)acetohydrazide , the precursor for the oxadiazole ring. Ethyl (4-chlorophenoxy)acetate is treated with excess hydrazine hydrate in ethanol under reflux. The ester undergoes nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide functionality.

Reaction Conditions

  • Reactants : Ethyl (4-chlorophenoxy)acetate (1 eq), hydrazine hydrate (1.5 eq)

  • Solvent : Ethanol (10 vol)

  • Temperature : Reflux (~78°C)

  • Time : 4 hours

  • Workup : Concentration under vacuum, recrystallization in ethanol

This step yields 2-(4-chlorophenoxy)acetohydrazide with a reported efficiency of 96% . The product is characterized by a melting point of 150–154°C and confirmed via IR spectroscopy, which shows N–H stretching at ~3200 cm⁻¹ and C=O at 1675 cm⁻¹.

Cyclization to 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

The hydrazide intermediate is cyclized using carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The reaction proceeds through the formation of a potassium dithiocarbazinate intermediate, which undergoes acid-catalyzed cyclization to yield the oxadiazole-thiol.

Reaction Conditions

  • Reactants : 2-(4-Chlorophenoxy)acetohydrazide (1 eq), CS₂ (1.5 eq), KOH (1.5 eq)

  • Solvent : Ethanol

  • Temperature : Room temperature (stirring) → 0°C (after acidification)

  • Acidification : Concentrated HCl

  • Workup : Filtration, washing with cold ethanol

The product, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol , exhibits a characteristic IR absorption at 1620 cm⁻¹ (C=N) and 1218 cm⁻¹ (N–C=S). The methylene protons adjacent to the oxadiazole ring shift downfield to δ 5.37 ppm in ¹H NMR, confirming cyclization.

Alkylation with 2-Bromo-1-(4-chlorophenyl)ethanone

The final step involves coupling the oxadiazole-thiol with 2-bromo-1-(4-chlorophenyl)ethanone via nucleophilic substitution. Triethylamine (TEA) acts as a base to deprotonate the thiol, facilitating the displacement of bromide.

Reaction Conditions

  • Reactants : 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (1 eq), 2-bromo-1-(4-chlorophenyl)ethanone (1.1 eq), TEA (1.5 eq)

  • Solvent : Acetone

  • Temperature : Reflux (~56°C)

  • Time : 2 hours

  • Workup : Ethyl acetate extraction, washing with water/brine, recrystallization (ethyl acetate/hexane)

This step achieves a yield of 79–85% . The product’s structure is validated by:

  • IR : C=O stretch at 1675–1680 cm⁻¹ , C–O–C at 1165 cm⁻¹

  • ¹H NMR :

    • δ 5.36–5.44 ppm : S–CH₂ protons

    • δ 7.18–7.57 ppm : Aromatic protons (4-chlorophenyl groups)

  • Mass Spec : Molecular ion peak at m/z 403 (C₁₇H₁₁Cl₂N₂O₂S)

Optimization and Mechanistic Insights

Solvent and Base Selection

The alkylation step requires polar aprotic solvents (e.g., acetone) to stabilize the transition state. Triethylamine ensures complete deprotonation of the thiol, preventing side reactions such as disulfide formation. Substituting TEA with weaker bases (e.g., NaHCO₃) reduces yields by 15–20% .

Competing Side Reactions

  • Disproportionation : Excess CS₂ during cyclization may lead to polysulfide byproducts.

  • Over-alkylation : Stoichiometric control of the α-haloketone is critical to avoid di-substitution on the thiol.

Comparative Analysis of Alternative Methods

Lead Oxide-Mediated Cyclization (Patent Method)

A patent describes the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles using lead oxide (PbO) and thiosemicarbazides. While this method is efficient for amino-oxadiazoles, it is unsuitable for introducing sulfanyl groups directly. However, post-synthetic modification of the amino group (e.g., thiolation) could theoretically yield the target compound, though this route remains unexplored in the literature.

Tabulated Synthesis Data

StepReactantsSolventTemp (°C)Time (h)Yield (%)
1Ethyl (4-chlorophenoxy)acetate + NH₂NH₂·H₂OEthanol78 (reflux)496
2Hydrazide + CS₂ + KOHEthanolRT → 02489
3Oxadiazole-thiol + 2-bromo-1-(4-Cl-C₆H₄)-ethanoneAcetone56 (reflux)282

Spectral Characterization Summary

TechniqueKey Features
IR C=N (1620 cm⁻¹), C=O (1675 cm⁻¹), C–O–C (1165 cm⁻¹)
¹H NMR S–CH₂ (δ 5.36–5.44), O–CH₂ (δ 4.92–4.94), aromatic (δ 7.18–7.57)
MS [M+H]⁺ at m/z 403 (calc. 403.02)

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H2SO4 or POCl3) .
  • Step 2: S-alkylation using 2-bromo-1-(4-chlorophenyl)ethanone in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–8 hours, yielding ~75–85% purity .
  • Optimization:
    • Solvent choice: Dichloromethane minimizes side reactions compared to ethanol, which may promote hydrolysis .
    • Catalysts: Use triethylamine to neutralize HBr byproducts, improving reaction efficiency .
    • Monitoring: TLC (hexane:ethyl acetate, 7:3) and IR spectroscopy (C–S stretch at ~621 cm<sup>−1</sup>) confirm intermediate formation .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how are key functional groups identified?

Answer:

  • IR Spectroscopy:
    • C–S bond: Absorption at 621 cm<sup>−1</sup> confirms thioether linkage .
    • Oxadiazole ring: Absence of C=O stretches near 1700 cm<sup>−1</sup> indicates successful cyclization .
  • <sup>1</sup>H NMR:
    • Aromatic protons (4-chlorophenyl): Doublets at δ 7.5–8.0 ppm (J = 8.5 Hz) .
    • CH2 group: Singlet at δ 4.7–5.0 ppm .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 406 [M+H]<sup>+</sup>) validate molecular weight .

Advanced: How do intermolecular interactions influence crystal packing, and what computational tools are used to analyze them?

Answer:

  • Crystallography: Single-crystal X-ray diffraction (SHELXL/SHELXS) reveals:
    • Hydrogen bonding: C–H⋯N interactions (2.8–3.0 Å) form undulating ribbons along the b-axis .
    • Hirshfeld surface analysis: H⋯Cl (16.6%) and H⋯O (10.4%) interactions dominate packing, contributing to thermal stability .
  • Software: Mercury (CCDC) visualizes van der Waals radii, while CrystalExplorer calculates contact contributions .

Advanced: How does the electronic configuration of the oxadiazole ring modulate biological activity, and what in silico approaches validate these effects?

Answer:

  • Structure-Activity Relationship (SAR):
    • The electron-withdrawing 4-chlorophenyl group enhances electrophilicity, improving binding to enzyme active sites (e.g., EGFR or HDACs) .
    • Thioether linkage increases lipophilicity, enhancing membrane permeability (logP ~3.2) .
  • Docking Studies (AutoDock Vina):
    • Oxadiazole nitrogen atoms form hydrogen bonds with Lysine residues (binding affinity: −8.2 kcal/mol) .
    • Chlorine substituents engage in halogen bonding with hydrophobic pockets (e.g., EGFR TK domain) .

Advanced: How can contradictory spectral or crystallographic data be resolved during structural validation?

Answer:

  • Case Study: Discrepancies in C–S bond lengths (X-ray vs. DFT):
    • Experimental: 1.81 Å (X-ray) .
    • Computational: 1.78 Å (B3LYP/6-31G**) due to gas-phase approximations .
  • Resolution:
    • Multi-technique validation: Cross-check NMR/IR with SC-XRD.
    • DFT refinement: Adjust basis sets (e.g., 6-311++G**) to account for crystal field effects .

Basic: What protocols ensure purity assessment and scalability for pharmacological studies?

Answer:

  • Chromatography: HPLC (C18 column, acetonitrile:water = 70:30) with retention time ~12.3 minutes .
  • Recrystallization: Use ethanol/water (1:1) to achieve ≥98% purity (melting point: 191–193°C) .
  • Scalability: Maintain stoichiometric ratios (1:1.2 for oxadiazole:bromoethanone) and slow cooling (−4°C/h) to prevent polymorphism .

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